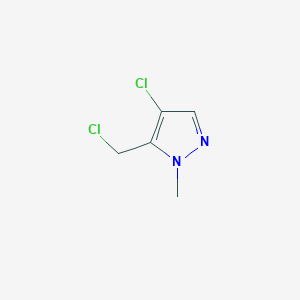

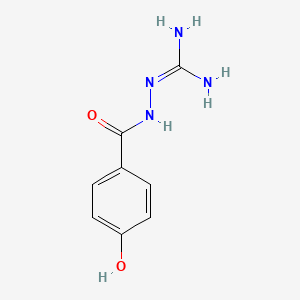

![molecular formula C14H21ClN2O2 B1455627 Methyl [1-(pyridin-3-ylmethyl)piperidin-4-yl]-acetate dihydrochloride CAS No. 1257856-43-1](/img/structure/B1455627.png)

Methyl [1-(pyridin-3-ylmethyl)piperidin-4-yl]-acetate dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Methyl [1-(pyridin-3-ylmethyl)piperidin-4-yl]-acetate dihydrochloride” is a compound that belongs to the class of piperidine derivatives . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Synthesis Analysis

The synthesis of piperidine derivatives has been a subject of extensive research . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In recent years, a lot of reviews concerning specific methods of piperidine synthesis, functionalization, and their pharmacological application have been published .Chemical Reactions Analysis

Piperidines undergo various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .Scientific Research Applications

Synthesis of Functionalized Compounds

Research led by Mekheimer et al. (1997) focused on the synthesis of functionalized 4H-Pyrano[3,2-c]pyridines from 4-Hydroxy-6-methyl-2-pyridone, demonstrating the utility of related piperidine compounds in synthesizing complex organic molecules. This work highlights the ability to create fused systems and bis-compounds, which are crucial in the development of new materials and pharmaceuticals (Mekheimer, Mohamed, & Sadek, 1997).

Analytical Methodologies

A novel analytical method developed by Chavez-Eng, Constanzer, and Matuszewski (1997) for the determination of a dopamine D4 receptor antagonist showcases the critical role of related compounds in enhancing the sensitivity and specificity of biochemical assays. This approach, employing high-performance liquid chromatography coupled with tandem mass spectrometry, underscores the significance of these compounds in pharmacokinetic and toxicological studies (Chavez-Eng, Constanzer, & Matuszewski, 1997).

Material Science and Corrosion Inhibition

The study on corrosion inhibitors by Jeeva et al. (2015) involving urea-derived Mannich bases, including compounds with pyridine and piperidine moieties, indicates the effectiveness of these inhibitors in protecting mild steel surfaces in acidic environments. This research emphasizes the relevance of such compounds in industrial applications, particularly in extending the lifespan of metal components (Jeeva, Prabhu, Boobalan, & Rajesh, 2015).

Properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for Methyl [1-(pyridin-3-ylmethyl)piperidin-4-yl]-acetate dihydrochloride involves the reaction of pyridine-3-carboxaldehyde with piperidine in the presence of sodium borohydride to form 1-(pyridin-3-ylmethyl)piperidine. This intermediate is then reacted with methyl acetate in the presence of sodium hydride to form the final product, which is isolated as the dihydrochloride salt.", "Starting Materials": [ "Pyridine-3-carboxaldehyde", "Piperidine", "Sodium borohydride", "Methyl acetate", "Sodium hydride", "Hydrochloric acid" ], "Reaction": [ "Step 1: Pyridine-3-carboxaldehyde is reacted with piperidine in the presence of sodium borohydride to form 1-(pyridin-3-ylmethyl)piperidine.", "Step 2: 1-(pyridin-3-ylmethyl)piperidine is reacted with methyl acetate in the presence of sodium hydride to form Methyl [1-(pyridin-3-ylmethyl)piperidin-4-yl]-acetate.", "Step 3: The product from step 2 is isolated as the dihydrochloride salt by treatment with hydrochloric acid." ] } | |

| 1257856-43-1 | |

Molecular Formula |

C14H21ClN2O2 |

Molecular Weight |

284.78 g/mol |

IUPAC Name |

methyl 2-[1-(pyridin-3-ylmethyl)piperidin-4-yl]acetate;hydrochloride |

InChI |

InChI=1S/C14H20N2O2.ClH/c1-18-14(17)9-12-4-7-16(8-5-12)11-13-3-2-6-15-10-13;/h2-3,6,10,12H,4-5,7-9,11H2,1H3;1H |

InChI Key |

VDRUZSQWNIUGPO-UHFFFAOYSA-N |

SMILES |

COC(=O)CC1CCN(CC1)CC2=CN=CC=C2.Cl.Cl |

Canonical SMILES |

COC(=O)CC1CCN(CC1)CC2=CN=CC=C2.Cl |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(4-Methylimidazolidin-2-ylidene)amino]carbonitrile](/img/structure/B1455550.png)

![[2-(5,5-Dimethyl-1,3-dioxan-2-yl)phenyl]amine](/img/structure/B1455551.png)

![7-(2-aminoethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B1455552.png)

![2-[(4-methyl-5-{[(4-methylphenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B1455555.png)

![4-hydrazino-4-oxo-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B1455556.png)

![5-chloro-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B1455560.png)

![6-[N-(6-Maleimidocaproyl)]caproic acid nhs](/img/structure/B1455565.png)

![N-[4-(ethoxycarbonyl)-2-nitrophenyl]glycine](/img/structure/B1455566.png)